molecular formula C20H22N2O2S B2900072 N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide CAS No. 900004-98-0

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide

Cat. No.: B2900072
CAS No.: 900004-98-0
M. Wt: 354.47
InChI Key: GZBZBTKSSKBKKG-UHFFFAOYSA-N
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Description

N-Benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is a synthetic organic compound featuring a benzothiazole core, a structure recognized for its significant chemical stability and reactivity in research settings . This compound serves as a versatile chemical intermediate, particularly valuable in the preparation of more complex molecules for pharmaceutical and agrochemical research . The structural features of the benzothiazole ring, especially when substituted with methoxy and methyl groups, contribute to its ability to undergo various chemical transformations, making it a valuable building block in chemical synthesis . Benzothiazole derivatives are frequently investigated for their diverse biological activities. While the specific mechanism of action for this compound may require further characterization, related N-benzyl benzothiazole amides have been identified as potent and selective negative allosteric modulators of specific ion channels, such as the Zinc-Activated Channel (ZAC) . This suggests potential research applications in neuropharmacology and channelopathy studies. Furthermore, analogous compounds have shown potential in explorations of enzyme inhibition and anti-inflammatory pathways . Researchers value this compound for its potential to interact with key biological targets, including enzymes and receptors involved in cell signaling . This product is supplied for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2S/c1-4-8-17(23)22(13-15-9-6-5-7-10-15)20-21-18-16(24-3)12-11-14(2)19(18)25-20/h5-7,9-12H,4,8,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZBZBTKSSKBKKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(CC1=CC=CC=C1)C2=NC3=C(C=CC(=C3S2)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting Materials and Reaction Sequence

  • 4-Methoxy-7-methylaniline (1.0 equiv) is treated with thiourea (1.2 equiv) and bromine (1.1 equiv) in glacial acetic acid at 0–5°C for 2 hours.
  • The intermediate thiobenzanilide is cyclized under reflux in hydrochloric acid (6 M) for 4–6 hours to yield 2-amino-4-methoxy-7-methyl-1,3-benzothiazole (Fig. 1A).

Table 1: Optimization of Benzothiazole Synthesis

Catalyst Solvent Temperature (°C) Yield (%)
None AcOH 110 58
I₂ (5 mol%) DMF 80 72
ZrOCl₂·8H₂O EtOH 70 68

Note: Iodine (I₂) enhances cyclization efficiency by promoting dehydrogenation.

Preparation of N-Benzyl-4-Chlorobutanamide

The butanamide linker is synthesized via acyl chloride chemistry.

Reaction Protocol

  • 4-Chlorobutanoyl chloride (1.5 equiv) is added dropwise to benzylamine (1.0 equiv) in anhydrous dichloromethane at 0°C under nitrogen.
  • The mixture is stirred at room temperature for 12 hours, followed by extraction with 5% NaHCO₃ and drying over Na₂SO₄ .
  • N-Benzyl-4-chlorobutanamide is obtained as a white solid in 85% yield (mp 92–94°C).

Key Characterization Data

  • ¹H NMR (CDCl₃): δ 7.32–7.25 (m, 5H, Ar-H), 6.12 (br s, 1H, NH), 4.41 (d, J = 5.6 Hz, 2H, CH₂Ph), 3.58 (t, J = 6.8 Hz, 2H, COCH₂), 2.44 (t, J = 7.2 Hz, 2H, CH₂Cl), 1.92 (quintet, J = 6.8 Hz, 2H, CH₂).
  • IR (KBr): 3280 (N-H), 1645 (C=O), 680 cm⁻¹ (C-Cl).

Coupling of Benzothiazole Amine and N-Benzyl-4-Chlorobutanamide

The final step involves nucleophilic substitution at the 4-chloro position of the butanamide.

Reaction Conditions

  • 2-Amino-4-methoxy-7-methyl-1,3-benzothiazole (1.0 equiv) and N-benzyl-4-chlorobutanamide (1.2 equiv) are refluxed in dimethylformamide (DMF) with potassium carbonate (2.0 equiv) for 24 hours.
  • The product is purified via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide as a pale-yellow solid (62% yield).

Table 2: Solvent and Base Screening for Coupling

Solvent Base Temperature (°C) Yield (%)
DMF K₂CO₃ 120 62
ACN Et₃N 80 48
DMSO DBU 100 55

Mechanistic Insights and Side Reactions

Nucleophilic Substitution Pathway

The chloride leaving group in N-benzyl-4-chlorobutanamide is displaced by the primary amine of the benzothiazole via an SN2 mechanism , facilitated by the polar aprotic solvent (DMF) and base (K₂CO₃). Competing elimination reactions are minimized by maintaining temperatures below 120°C.

Byproduct Formation

  • Di-substituted amide : Occurs when excess benzothiazole amine reacts with unreacted 4-chlorobutanoyl chloride (mitigated by stoichiometric control).
  • Hydrolysis : Trace water converts the acyl chloride to butanoic acid, reducing yields (prevented by rigorous drying).

Alternative Synthetic Routes

Direct Aminolysis of 4-Bromobutanoyl Chloride

  • 4-Bromobutanoyl chloride reacts sequentially with benzylamine and benzothiazole amine in a one-pot procedure, achieving 58% yield.
  • Bromide’s superior leaving group ability compared to chloride improves reaction kinetics but increases cost.

Reductive Amination

  • 4-Oxobutanoyl chloride is condensed with benzylamine and benzothiazole amine under NaBH₃CN reduction, yielding 44% product.
  • Limited by over-reduction of the ketone intermediate.

Scalability and Industrial Considerations

  • Batch vs. Flow Chemistry : Pilot-scale trials using continuous flow reactors (residence time: 30 min) improve yield to 71% by enhancing heat transfer.
  • Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) , achieving comparable yields (60%) with lower toxicity.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets and pathways. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit cyclooxygenase enzymes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Butanamide Derivatives with Thiazole/Benzothiazole Moieties

The compound shares structural similarities with 3-oxo-N-(thiazol-2-yl)butanamide (), a key intermediate in synthesizing PDE5 inhibitors. Key comparisons include:

Feature Target Compound 3-Oxo-N-(Thiazol-2-yl)Butanamide ()
Core Structure Benzothiazole ring Thiazole ring
Substituents 4-Methoxy, 7-methyl, benzyl None (simpler thiazole)
Biological Activity Unknown (inferred from analogs) 100% PDE5 inhibition (compounds 5, 10a, 11b)
Molecular Docking Likely similar to sildenafil (analog data) Confirmed similarity to sildenafil

The benzothiazole ring in the target compound may enhance binding affinity compared to simpler thiazole derivatives due to increased aromatic surface area and hydrophobic interactions .

Benzothiazole-Based Inhibitors

highlights benzothiazole-containing inhibitors (e.g., Cpd B, Cpd D) targeting low-molecular-weight protein tyrosine phosphatases (LMWPTPs). Comparisons include:

Feature Target Compound Cpd B/Cpd D ()
Benzothiazole Substituents 4-Methoxy, 7-methyl Nitro (Cpd B), carbamoyl (Cpd D)
Functional Groups Butanamide, benzyl Carbamoyl, sulfonic acid
Biological Target Unknown (potentially PDE5 or kinases) LMWPTP inhibition

The methoxy and methyl groups in the target compound may improve metabolic stability compared to nitro-substituted analogs like Cpd B .

Commercial Availability of Building Blocks

lists secondary amines with 4-methoxy-7-methyl-1,3-benzothiazol-2-yl groups (e.g., Ref: 10-F496086), indicating that key intermediates for synthesizing the target compound are commercially available. This supports scalable production for further research .

Biological Activity

N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological evaluation, and potential therapeutic implications.

Chemical Structure and Properties

This compound consists of several critical structural components:

  • Benzothiazole Moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
  • Methoxy and Methyl Substituents : These groups enhance the compound's solubility and reactivity.
  • Butanamide Group : This functional group may influence the compound's pharmacokinetic properties.

The molecular formula is C17H20N2O2SC_{17}H_{20}N_2O_2S, with a molecular weight of approximately 320.42 g/mol.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Benzothiazole Core : This can be achieved by cyclizing 2-aminothiophenol with appropriate aldehydes or ketones.
  • Introduction of Methoxy and Methyl Groups : Electrophilic substitution reactions are employed to introduce these groups into the benzothiazole ring.
  • Formation of Butanamide : The final step involves reacting the benzothiazole derivative with butyric acid or its derivatives under dehydrating conditions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. The benzothiazole component is known to inhibit bacterial growth by interfering with essential metabolic pathways. For instance, it may inhibit dihydropteroate synthase (DHPS), an enzyme crucial for folate synthesis in bacteria.

Anticancer Activity

Studies have shown that this compound has potential anticancer properties. It interacts with various cellular signaling pathways, possibly inducing apoptosis in cancer cells. The presence of the methoxy and methyl groups may enhance its ability to penetrate cell membranes and target intracellular mechanisms.

The mechanism of action involves the compound's interaction with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes involved in folate metabolism, leading to reduced bacterial proliferation.
  • Cellular Signaling Interference : It may disrupt signaling pathways that are critical for cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antibacterial Activity Study :
    • Objective : To assess the antibacterial efficacy against various pathogens.
    • Findings : The compound demonstrated significant inhibition against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae.
  • Anticancer Efficacy Study :
    • Objective : To evaluate cytotoxic effects on cancer cell lines.
    • Findings : The compound exhibited IC50 values in the micromolar range against breast cancer (MCF-7) and lung cancer (A549) cell lines, indicating potent anticancer activity.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Properties
N-benzyl-N-(4-chloro-7-methyl-1,3-benzothiazol-2-yl)butanamideContains a chloro groupAltered electronic properties affecting biological activity
N-benzyl-N-(4-hydroxy-7-methyl-1,3-benzothiazol-2-yl)butanamideHydroxyl substitutionEnhanced solubility and potential for different interactions

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-benzyl-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)butanamide, and how is purity confirmed?

  • Methodology : The synthesis typically involves multi-step reactions, including acylation of the benzothiazole core under inert conditions to prevent oxidation. Key steps include coupling the benzothiazole amine with butanamide derivatives via nucleophilic substitution. Analytical techniques like HPLC and NMR spectroscopy are essential for verifying structural integrity and purity .

Q. What solvent systems and reaction conditions optimize the synthesis of benzothiazole-based amides like this compound?

  • Methodology : Polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–120°C) with nitrogen protection are optimal. Reaction progress can be monitored via TLC (silica gel, hexane/ethyl acetate eluent). Post-synthesis, column chromatography with gradients of hexane:ethyl acetate (3:1 to 1:1) improves yield and purity .

Q. How is the compound characterized spectroscopically, and what spectral markers distinguish its structure?

  • Methodology :

  • ¹H NMR : Look for peaks at δ 2.3–2.5 ppm (N-benzyl methyl protons) and δ 3.8–4.0 ppm (methoxy group).
  • IR : Absorbance at ~1650 cm⁻¹ (amide C=O stretch) and ~1250 cm⁻¹ (C-O of methoxy).
  • Mass spectrometry : Molecular ion peak at m/z ~353.5 (C₁₉H₂₀N₂O₂S) .

Advanced Research Questions

Q. How do steric and electronic effects of the 4-methoxy-7-methyl substituents influence the compound’s reactivity and bioactivity?

  • Methodology :

  • Steric effects : The methoxy group at position 4 enhances solubility but may hinder interactions with planar enzyme active sites.
  • Electronic effects : Methyl at position 7 increases electron density on the benzothiazole ring, potentially enhancing π-π stacking with aromatic residues in targets like COX-2 .
  • Experimental validation : Use docking studies (AutoDock Vina) and SAR analysis of analogs with varied substituents .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anti-inflammatory vs. anticancer activity)?

  • Methodology :

  • Dose-response assays : Test across multiple concentrations (e.g., 1–100 μM) in cell lines (e.g., RAW 264.7 macrophages for inflammation; MCF-7 for cancer).
  • Target specificity profiling : Use kinase inhibition assays or COX-1/COX-2 selectivity kits to clarify primary mechanisms .
  • Meta-analysis : Compare data across studies using standardized protocols (e.g., MTT assay viability thresholds) .

Q. How can low yields during the acylation step be mitigated in scaled-up synthesis?

  • Methodology :

  • Catalyst optimization : Replace traditional bases with DMAP (4-dimethylaminopyridine) to enhance acylation efficiency.
  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 30–60 min, improving yield by 15–20% .
  • In situ IR monitoring : Track carbonyl disappearance to terminate reactions at optimal conversion .

Q. What computational tools predict the compound’s pharmacokinetic properties and toxicity?

  • Methodology :

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to assess logP (target <5), BBB permeability, and CYP450 inhibition.
  • Toxicity screening : Run ProTox-II for hepatotoxicity alerts and AMES test simulations for mutagenicity .

Key Citations

  • Synthesis protocols:
  • Spectroscopic characterization:
  • Bioactivity and SAR:
  • Computational modeling:

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